molecular formula C4H3N5 B14408598 Imidazo[5,1-d][1,2,3,5]tetrazine CAS No. 85998-08-9

Imidazo[5,1-d][1,2,3,5]tetrazine

Cat. No.: B14408598
CAS No.: 85998-08-9
M. Wt: 121.10 g/mol
InChI Key: UCAPTQYAIUPNNR-UHFFFAOYSA-N
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Description

Imidazo[5,1-d][1,2,3,5]tetrazine is a bicyclic aromatic heterocycle known for its significant role in medicinal chemistry, particularly in the development of antitumor agents. This compound is structurally related to temozolomide, a well-known DNA methylating agent used in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[5,1-d][1,2,3,5]tetrazine typically involves the interaction of 4-diazoimidazole-5-carboxamide with an isocyanate, yielding high product yields when the isocyanate is of acceptable purity . Alternatively, alkylation of the nor-temozolomide anion can also produce new imidazotetrazines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of high-purity reagents and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Imidazo[5,1-d][1,2,3,5]tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include isocyanates for the initial synthesis and various alkylating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[5,1-d][1,2,3,5]tetrazines, which have shown promising antitumor activity .

Mechanism of Action

Imidazo[5,1-d][1,2,3,5]tetrazine exerts its effects through the methylation of guanine in DNA, forming O6-methyl guanine. This modification causes mismatches with thymine during DNA replication, leading to cycles of insertion and deletion by mismatch repair proteins. These futile cycles eventually cause the replication fork to collapse, inducing fatal double-strand breaks in the DNA . The compound’s lipophilic nature allows it to penetrate the blood-brain barrier efficiently, making it effective against brain tumors .

Comparison with Similar Compounds

Properties

CAS No.

85998-08-9

Molecular Formula

C4H3N5

Molecular Weight

121.10 g/mol

IUPAC Name

imidazo[5,1-d][1,2,3,5]tetrazine

InChI

InChI=1S/C4H3N5/c1-4-7-8-6-3-9(4)2-5-1/h1-3H

InChI Key

UCAPTQYAIUPNNR-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=NN=CN2C=N1

Origin of Product

United States

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